2-(5-ethoxy-1H-indol-3-yl)acetic acid
Description
2-(5-Ethoxy-1H-indol-3-yl)acetic acid is an indole-derived carboxylic acid characterized by an ethoxy (-OCH₂CH₃) substituent at the 5-position of the indole ring and an acetic acid moiety at the 3-position. Notably, the ethoxy group at C5 may influence lipophilicity, metabolic stability, and binding affinity compared to other substituents .
Properties
IUPAC Name |
2-(5-ethoxy-1H-indol-3-yl)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c1-2-16-9-3-4-11-10(6-9)8(7-13-11)5-12(14)15/h3-4,6-7,13H,2,5H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JADLKAXYGRNFKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)NC=C2CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(5-ethoxy-1H-indol-3-yl)acetic acid typically involves the construction of the indole ring followed by the introduction of the ethoxy group and the acetic acid moiety. One common synthetic route includes the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring.
Chemical Reactions Analysis
2-(5-ethoxy-1H-indol-3-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring. Halogenation, nitration, and sulfonation are typical examples.
Condensation: The compound can participate in condensation reactions to form larger, more complex molecules.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like halogens and nitro groups .
Scientific Research Applications
2-(5-ethoxy-1H-indol-3-yl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex indole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its structural similarity to other biologically active indole derivatives.
Mechanism of Action
The mechanism of action of 2-(5-ethoxy-1H-indol-3-yl)acetic acid involves its interaction with various molecular targets. The indole ring can interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate specific pathways, leading to its observed biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between 2-(5-ethoxy-1H-indol-3-yl)acetic acid and its analogs:
*Molecular weight inferred from analog data in .
Substituent Effects on Physicochemical Properties
- Ethoxy vs. Methoxy-containing analogs are well-documented in NSAID synthesis (e.g., indomethacin precursors) .
- Ethoxy vs. Phenyl : The phenyl group significantly boosts hydrophobicity, which may improve binding to hydrophobic enzyme pockets but complicate pharmacokinetics .
- Ethoxy vs. Fluoro/Nitro : Fluorine’s electronegativity and nitro’s electron-withdrawing nature alter electronic profiles, affecting reactivity and interactions with biological targets .
Biological Activity
2-(5-ethoxy-1H-indol-3-yl)acetic acid is an indole derivative that has garnered attention for its diverse biological activities. This compound, characterized by its unique structure, exhibits potential in various pharmacological applications, including antimicrobial, antiviral, and anticancer properties. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C13H15NO3. It features an ethoxy group at the 5-position of the indole ring and an acetic acid moiety at the 2-position. The structural similarity to indole-3-acetic acid, a known plant hormone, suggests significant biological relevance.
Target Interactions
The biological activity of this compound is primarily attributed to its interactions with various biological targets. Indole derivatives are known to modulate cellular pathways by influencing gene expression and cell signaling. These interactions can lead to:
- Inhibition of Enzymes : The compound may inhibit specific enzymes involved in cancer progression, similar to other indole derivatives that exhibit potent enzyme inhibition characteristics.
- Cell Cycle Modulation : Research indicates that it may induce cell cycle arrest in cancer cells, particularly in the G2/M phase, leading to increased cytotoxicity .
Biological Activities
The compound displays a range of biological activities:
- Anticancer Activity : Studies have shown that this compound can inhibit the growth of various cancer cell lines, including breast cancer (MCF-7), cervical cancer (HeLa), and others. Its mechanism involves inducing apoptosis and disrupting microtubule dynamics .
- Antimicrobial Properties : Preliminary investigations suggest that this compound possesses antimicrobial activity against a variety of pathogens, indicating potential use in treating infections.
- Antioxidant Effects : The compound may also exert antioxidant effects, counteracting oxidative stress in cells, which is crucial for maintaining cellular health and preventing damage from free radicals.
Case Studies and Experimental Results
A summary of key findings from recent studies on this compound is presented below:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
